2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBGXDUZRLHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Methoxypyrazine Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and pyrazine derivatives.
Scientific Research Applications
2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its anti-cancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase-3 and the disruption of mitochondrial function .
Comparison with Similar Compounds
Key Structural Differences:
Key Observations :
- The target compound uniquely combines a methoxypyrazine group with a piperidine-carbonyl linker, distinguishing it from analogs like 5h (piperazine-pyridine) and 6a (piperidine-pyridine) .
- Unlike 2-(methylsulfonyl)-1,3-benzothiazole , which has a sulfonyl group enhancing electrophilicity and RNA/DNA inhibition , the target compound’s methoxypyrazine may favor interactions with aromatic or hydrophobic binding pockets.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Comparative Bioactivity:
Key Observations :
- The benzothiazole-triazole hybrids (e.g., 9c ) demonstrate high α-glucosidase inhibition, implying that similar derivatives of the target compound could be optimized for metabolic disorder applications .
Docking and Computational Studies
- highlights docking studies for compound 9c with α-glucosidase, showing binding interactions in the active site .
- The target compound’s methoxypyrazine group may engage in π-π stacking or hydrogen bonding, analogous to the triazole moiety in 9c .
- The Lamarckian genetic algorithm () is a validated method for predicting ligand-receptor interactions, which could be applied to model the target compound’s binding .
Biological Activity
The compound 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This paper explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The structure comprises a benzothiazole core linked to a piperidine ring through a methoxypyrazine moiety.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Benzothiazole Core : This may involve cyclization reactions using appropriate precursors.
- Attachment of the Piperidine Moiety : The piperidine ring is constructed through nucleophilic substitution reactions.
- Incorporation of Methoxypyrazine : This step often requires specific reagents to ensure proper linkage and functionalization.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess significant anticancer properties. For instance:
- PMX610 , a related compound, showed potent anti-tumor effects against human cancer cell lines, particularly non-small cell lung cancer and breast cancer cell lines .
- The structure-activity relationship (SAR) indicates that modifications on the benzothiazole nucleus enhance anticancer activity .
Antimicrobial Properties
Compounds containing pyrazine and piperidine functionalities have been reported to exhibit antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- It could modulate kinase activity or affect G protein-coupled receptors (GPCRs), leading to altered cellular responses.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Activity Study :
- Antimicrobial Evaluation :
Comparative Analysis
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Benzothiazole + Piperidine + Methoxypyrazine | Anticancer, Antimicrobial | Enzyme inhibition, Cell membrane disruption |
| PMX610 | Benzothiazole derivative | Antitumor | Modulation of signaling pathways |
| Pyrazole derivatives | Pyrazole core | Antitumor, Antibacterial | Cell lysis via membrane disruption |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Provides atomic-level resolution of the molecular structure .
- NMR Spectroscopy : 2D NMR (e.g., NOESY) confirms spatial proximity of protons, especially around the piperidine and methoxypyrazine moieties .
What methodologies are recommended for assessing the compound’s enzyme inhibitory activity?
Q. Basic Research Focus
- In Vitro Kinase Assays : Measure inhibition of cancer-associated kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Enzyme Kinetic Studies : Determine IC50 values under varying substrate concentrations to assess competitive/non-competitive inhibition .
How do structural modifications at the benzothiazole 6-position influence bioactivity?
Q. Advanced Research Focus
- SAR Strategy : Introduce electron-withdrawing groups (e.g., -F, -NO2) to enhance binding affinity with hydrophobic kinase pockets. Evidence shows fluorine substitution at this position increases potency by 2–3 fold .
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins before synthesis .
What computational tools are effective for predicting binding interactions with cancer-related proteins?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of the methoxypyrazine-piperidine motif in ATP-binding pockets .
- Pharmacophore Modeling : Identify critical hydrogen-bonding features (e.g., pyrazine oxygen) using Schrödinger’s Phase .
How can contradictory results in enzyme activation/inhibition assays be resolved?
Q. Advanced Research Focus
- Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Post-Translational Analysis : Use Western blotting to confirm target protein expression levels in cell lysates .
What purification techniques ensure high yield and purity of the final compound?
Q. Basic Research Focus
- Column Chromatography : Employ gradient elution (hexane/ethyl acetate) to separate byproducts .
- Recrystallization : Use ethanol/water mixtures for final purification, achieving >95% purity (HPLC-PDA validation) .
What experimental approaches elucidate the compound’s mechanism of action in cancer models?
Q. Advanced Research Focus
- siRNA Knockdown : Silence candidate kinases in cell lines to confirm target specificity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction in treated vs. control groups .
How can analogs be designed to improve metabolic stability without compromising activity?
Q. Advanced Research Focus
- Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester linkages at the piperidine carbonyl for controlled release .
What protocols ensure compound stability during long-term storage?
Q. Basic Research Focus
- Storage Conditions : Lyophilized form at -80°C under argon atmosphere prevents hydrolysis of the benzothiazole-carbonyl bond .
- Stability Monitoring : Regular HPLC-MS checks (every 6 months) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
